molecular formula C11H12O2 B1610327 2-Vinyl-benzoic acid ethyl ester CAS No. 32082-32-9

2-Vinyl-benzoic acid ethyl ester

Cat. No.: B1610327
CAS No.: 32082-32-9
M. Wt: 176.21 g/mol
InChI Key: KTLPNEZOGCOFJE-UHFFFAOYSA-N
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Description

2-Vinyl-benzoic acid ethyl ester, also known as ethyl 2-vinylbenzoate, is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a vinyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Vinyl-benzoic acid ethyl ester can be synthesized through several methods. One common approach involves the esterification of 2-vinylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial settings to accelerate the reaction and achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-Vinyl-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: Formation of 2-vinylbenzoic acid or 2-vinylbenzaldehyde.

    Reduction: Formation of 2-vinylbenzyl alcohol.

    Substitution: Formation of 2-nitrovinylbenzoic acid ethyl ester or 2-bromovinylbenzoic acid ethyl ester.

Scientific Research Applications

2-Vinyl-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-vinyl-benzoic acid ethyl ester involves its reactivity towards various chemical reagents. The vinyl group can participate in polymerization reactions, while the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The benzene ring can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the vinyl group, making it less reactive in polymerization reactions.

    Methyl 2-vinylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Vinylbenzoic acid: The free acid form, which is more acidic and less stable than the ester.

Uniqueness

2-Vinyl-benzoic acid ethyl ester is unique due to the presence of both a vinyl group and an ester group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLPNEZOGCOFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465726
Record name Ethyl 2-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32082-32-9
Record name Ethyl 2-ethenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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